7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Structural Classification
1,4-Benzodiazepines are categorized by:
- Saturation : Fully unsaturated (e.g., diazepam) vs. partially saturated (e.g., tetrahydro derivatives).
- Substituents : Functional groups at positions 1, 2, 3, 5, and 7 modulate activity (Table 1).
Table 1: Substituent Effects in 1,4-Benzodiazepines
IUPAC Nomenclature
The compound 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is named systematically as:
- Parent structure : Benzo[e]diazepine (benzene fused to diazepine at positions 1 and 4).
- Substituents : Chlorine at position 7; tetrahydro modification (saturation at C2–C5).
Significance in Medicinal Chemistry Research
1,4-Benzodiazepines are classified as "privileged scaffolds" due to their versatility in drug design. The 7-chloro-tetrahydro derivative serves as:
- A synthetic intermediate : For analogs with anticonvulsant (e.g., clonazepam) or antipsychotic (e.g., olanzapine) activity.
- A structural probe : Studying GABAₐ receptor subtype selectivity through halogen interactions.
Recent applications include incorporation into:
Properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKODBURRKASTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618820 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57756-37-3 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57756-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylene diamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving reagents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chloro-1,4-benzodiazepine-2,5-dione , while reduction could produce This compound-2-amine .
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds related to 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exhibit significant antitumor properties. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .
- Case Studies : A study indicated that certain derivatives could suppress the growth of lung cancer cells by inducing cell cycle arrest .
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects:
- Benzodiazepine Receptor Binding : It has been shown to bind to benzodiazepine receptors in the brain, suggesting anxiolytic and sedative properties .
- Preclinical Models : Compounds derived from this scaffold have been evaluated in preclinical models for their efficacy in treating anxiety disorders and related conditions .
Antiviral Activity
Some derivatives of the compound have demonstrated antiviral properties:
- Respiratory Syncytial Virus (RSV) : Research indicates that certain derivatives act as non-nucleoside inhibitors of RSV polymerase complex .
- Potential Applications : This suggests a possible role in developing antiviral therapies targeting respiratory viruses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Modifications : Substituting different groups on the benzodiazepine structure can enhance binding affinity and selectivity towards specific receptors .
- Bioisosterism : The concept of bioisosterism has been applied to modify the compound's structure to improve its pharmacokinetic properties while maintaining or enhancing its biological activity .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits , which play a crucial role in mediating the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Fusion
(a) 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate
- Structure : Benzo[b]-fused diazepine with methyl groups at positions 2, 2, and 4.
- Key Features :
- Methyl groups enhance steric bulk, reducing conformational flexibility compared to the unsubstituted 7-chloro derivative.
(b) 5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)
- Structure : A 1,4-benzodiazepin-2-one with a nitro group (position 7), 2-chlorophenyl substituent (position 5), and methyl group (position 1) .
- Key Features: The ketone at position 2 classifies it as a diazepinone, a pharmacologically active scaffold. The nitro and chlorophenyl groups are critical for GABA receptor modulation in anxiolytic drugs.
- Comparison : Unlike Methylclonazepam, 7-chloro-benzo[e]diazepine lacks the ketone and nitro groups, suggesting reduced central nervous system activity. However, the chlorine at position 7 may enhance electrophilic reactivity for further functionalization.
Halogen-Substituted Analogs
(a) 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Molecular Formula : C₉H₁₁BrN₂; M.Wt : 227.1 .
- Properties : Soluble in organic solvents; stored at 2–8°C to prevent degradation .
- Comparison: Bromine’s larger atomic radius and lower electronegativity vs.
(b) 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- Structure : Features a tert-butyloxycarbonyl (Boc) protecting group at position 4 .
- Application : The Boc group stabilizes the amine during solid-phase peptide synthesis or multi-step reactions.
- Comparison : The 7-chloro analog could serve a similar role in synthesis, with chlorine offering cost and handling advantages over bromine.
Positional Isomers and Heteroatom Variants
(a) 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
- Substituent Position : Chlorine at position 9 vs. 7 .
- Implications : Position 9 substitution may redirect electronic effects toward the diazepine nitrogen, altering basicity and hydrogen-bonding capacity.
(b) 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Structural and Functional Data Table
Research Implications and Challenges
- Synthetic Utility : The 7-chloro substituent’s reactivity makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
- Pharmacological Potential: While lacking the nitro or ketone groups of clinical benzodiazepines, structural modifications (e.g., introducing substituents at position 1 or 2) could restore bioactivity.
- Crystallography : SHELX software has been pivotal in resolving structures of related compounds, enabling precise conformational analysis for drug design.
Biological Activity
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS No. 57756-37-3) is a compound belonging to the benzodiazepine class. Its structure features a fused diazepine ring system which is known for various biological activities. This article compiles findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11ClN2
- Molecular Weight : 182.65 g/mol
- Boiling Point : Approximately 325 °C
- Density : 1.155 g/cm³
- pKa : 8.69
Pharmacological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. CNS Activity
Benzodiazepines are primarily known for their effects on the central nervous system (CNS). Research indicates that this compound may act as a modulator of GABA_A receptors, leading to anxiolytic and sedative effects.
2. Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. For instance:
- A study indicated that derivatives of benzodiazepines could induce apoptosis in cancer cell lines through caspase activation pathways. The compound showed significant cytotoxicity against specific cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer) with IC50 values indicating moderate to high potency .
3. Anti-inflammatory Effects
Some research suggests that benzodiazepine derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
The biological activity of this compound can be attributed to several mechanisms:
- GABA_A Receptor Modulation : Enhances inhibitory neurotransmission in the CNS.
- Apoptotic Pathway Activation : Induces apoptosis in cancer cells via activation of caspases and alterations in cell cycle progression .
- Cytokine Regulation : Modulates the expression of inflammatory markers and cytokines .
Case Studies and Research Findings
Q & A
Q. How can AI-driven platforms accelerate the discovery of benzodiazepine-based therapeutics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
